molecular formula C7H9ClN2O2 B1523060 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol CAS No. 1152557-12-4

3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol

Cat. No. B1523060
CAS RN: 1152557-12-4
M. Wt: 188.61 g/mol
InChI Key: RVFUQQKHBUNKGL-UHFFFAOYSA-N
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Description

“3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is a chemical compound with the CAS Number: 1152557-12-4 . It has a molecular weight of 188.61 . The IUPAC name for this compound is 3-[(6-chloro-2-pyrazinyl)oxy]-1-propanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is 1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is a liquid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Molecular Docking Study of Heterocyclic Compounds

This research focused on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. The compounds demonstrated significant anticancer activity against various cancer cell lines and showed promising antibacterial and antifungal activities. Molecular docking studies highlighted their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Evaluation

This study involved the synthesis of 1,2,3-triazole derivatives and their subsequent evaluation against various Candida strains. The halogen-substituted triazole derivative showcased the best antifungal profile, indicating potential for future drug development (Lima-Neto et al., 2012).

1H-2-Benzopyran-1-one Derivatives: Pharmacological Activities

Henbest Reduction and Steroid Synthesis

The Henbest reduction was investigated for its selectivity in steroid synthesis. The method proved to be effective in producing axial alcohols in the 5α- or 5β-series and was a key step in synthesizing metabolites of several steroid hormones (Browne & Kirk, 1969).

Synthesis and Antimicrobial Evaluation of Pyrazoline Derivatives

This study focused on synthesizing pyrazoline derivatives and evaluating their antimicrobial activity. All synthesized compounds demonstrated significant to moderate activity against microbial pathogens (Sid et al., 2013).

Synthesis and Pharmacological Evaluation of Benzofuran Derivatives

Novel benzofuran derivatives were synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities. The results suggested these compounds possess significant therapeutic potentials (El-Sawy et al., 2014).

Anti-inflammatory and Anti-thrombotic Studies of Oxadiazole Derivatives

The study evaluated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives, suggesting their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Degradation of Pharmaceuticals by Free Chlorine Oxidation

This research explored the removal of pharmaceuticals, particularly pyrazolone compounds, during free chlorine disinfection in water treatments. The study provided insights into the degradation behaviors and influencing factors in the process (Cai et al., 2014).

Synthesis and Reactivity of Enamines and Azaenamines

The study reported the synthesis and reactivity of various compounds, contributing to the understanding of chemical interactions and potential applications in different fields (Abdallah, 2007).

properties

IUPAC Name

3-(6-chloropyrazin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUQQKHBUNKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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